molecular formula C21H24Cl2N4OS B4132796 N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE

N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE

Cat. No.: B4132796
M. Wt: 451.4 g/mol
InChI Key: BMUQEPIPGSMJSE-UHFFFAOYSA-N
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Description

N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a piperazine ring, dichlorophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Dimethylphenyl Group: This step may involve nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

    Pathway Involvement: Affecting specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4-(trifluoromethyl)benzamide: Shares the dichlorophenyl group but differs in other substituents.

    N-(3,5-dimethylphenyl)-2-(4-{[(3,5-dichlorophenyl)amino]carbonothioyl}-1-piperazinyl)acetamide: Similar structure but with different substituents on the phenyl rings.

Uniqueness

N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-[(3,5-dimethylphenyl)carbamothioyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4OS/c1-14-7-15(2)9-18(8-14)25-21(29)27-5-3-26(4-6-27)13-20(28)24-19-11-16(22)10-17(23)12-19/h7-12H,3-6,13H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUQEPIPGSMJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
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N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,5-DICHLOROPHENYL)-2-{4-[(3,5-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE

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